Cas no 941953-94-2 (N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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- インチ: 1S/C19H14Cl2N2O2/c20-15-8-5-13(6-9-15)11-23-12-14(7-10-18(23)24)19(25)22-17-4-2-1-3-16(17)21/h1-10,12H,11H2,(H,22,25)
- InChIKey: RWDBRIZZKKEZLB-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=C(Cl)C=C2)C(=O)C=CC=1C(NC1=CC=CC=C1Cl)=O
N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2744-0484-40mg |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-100mg |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-5μmol |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-20μmol |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-20mg |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-25mg |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-50mg |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-10μmol |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-15mg |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2744-0484-2μmol |
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
941953-94-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamideに関する追加情報
N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 941953-94-2, known as N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their structural versatility and potential applications in drug development.
Dihydropyridines are a family of compounds characterized by a six-membered ring system with two adjacent nitrogen atoms and a ketone group. The 6-oxo designation in the compound's name highlights the presence of a ketone group at the sixth position of the dihydropyridine ring, which plays a critical role in its chemical reactivity and biological activity. The N-(2-chlorophenyl) and 1-(4-chlorophenyl)methyl substituents further enhance the molecule's complexity and functional diversity.
Recent studies have focused on the antioxidant properties of this compound, particularly its ability to scavenge free radicals and reduce oxidative stress in cellular models. Researchers have demonstrated that the chlorophenyl groups contribute significantly to the molecule's stability and bioavailability, making it a promising candidate for therapeutic applications in diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, this compound has shown potential as a modulator of ion channels, particularly calcium channels. This property is of great interest in the development of drugs targeting conditions like hypertension and arrhythmias, where precise regulation of ion flux is crucial. The dihydropyridine core is known to interact with voltage-dependent calcium channels, and modifications to this structure can fine-tune its pharmacological effects.
Another area of active research involves the synthesis and optimization of this compound. Chemists have explored various synthetic pathways to improve the efficiency and scalability of its production. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product purity. These advancements are essential for transitioning laboratory findings into clinical trials.
The biological evaluation of this compound has also been extended to include its effects on inflammatory pathways. Preclinical studies suggest that it exhibits anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual antioxidant and anti-inflammatory profile positions it as a multifunctional agent with broad therapeutic potential.
Furthermore, computational modeling techniques have been employed to predict the binding affinity of this compound to various drug targets. Molecular docking studies have revealed favorable interactions with several proteins implicated in chronic diseases, providing insights into its mechanism of action at the molecular level.
In conclusion, N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide represents a cutting-edge molecule with diverse functional attributes and promising therapeutic applications. Its unique chemical structure, combined with recent advances in synthesis and biological evaluation, underscores its potential as a valuable asset in drug discovery research.
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